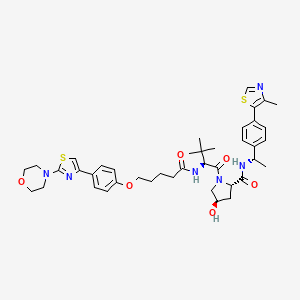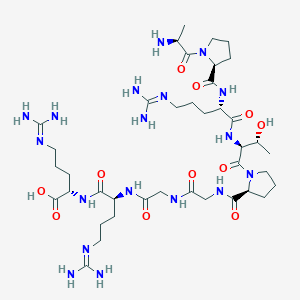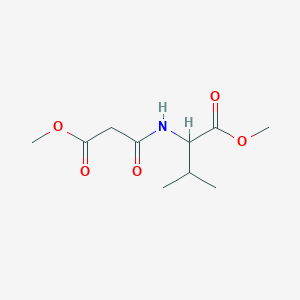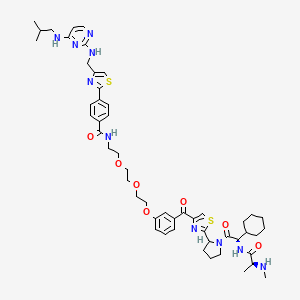
PROTAC AR-V7 degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC AR-V7 degrader-1 is a potent, orally bioavailable, and selective degrader targeting the androgen receptor variant V7. This compound achieves degradation by recruiting the von Hippel-Lindau E3 ligase to the androgen receptor DNA-binding domain. It exhibits significant activity against cell lines expressing the androgen receptor variant V7, making it a promising candidate for therapeutic applications, particularly in prostate cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC AR-V7 degrader-1 involves the conjugation of a ligand that binds to the androgen receptor variant V7 with a ligand that recruits the von Hippel-Lindau E3 ligase. The process typically includes:
Step 1: Synthesis of the androgen receptor ligand.
Step 2: Synthesis of the von Hippel-Lindau E3 ligase ligand.
Step 3: Conjugation of the two ligands using a linker molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms in its structure.
Reduction: Reduction reactions can occur at the nitrogen-containing functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
PROTAC AR-V7 degrader-1 has a wide range of scientific research applications:
Chemistry: Used in studies to understand the degradation mechanisms of androgen receptor variants.
Biology: Employed in cellular assays to investigate the role of androgen receptor variant V7 in prostate cancer.
Medicine: Potential therapeutic agent for treating prostate cancer by selectively degrading the androgen receptor variant V7.
Industry: Utilized in the development of targeted protein degradation technologies and drug discovery .
Mechanism of Action
PROTAC AR-V7 degrader-1 exerts its effects by recruiting the von Hippel-Lindau E3 ligase to the androgen receptor DNA-binding domain. This recruitment leads to the ubiquitination and subsequent degradation of the androgen receptor variant V7 via the ubiquitin-proteasome system. The molecular targets involved include the androgen receptor variant V7 and the von Hippel-Lindau E3 ligase .
Comparison with Similar Compounds
PROTAC AR/AR-V7 degrader-1: A dual degrader targeting both the androgen receptor and the androgen receptor variant V7.
Bavdegalutamide (ARV-110): An investigational PROTAC protein degrader targeting the androgen receptor.
Uniqueness: PROTAC AR-V7 degrader-1 is unique in its high selectivity and potency for the androgen receptor variant V7. It achieves degradation with a DC50 of 0.32 micromolar, making it more effective in targeting the androgen receptor variant V7 compared to other similar compounds .
Properties
Molecular Formula |
C41H52N6O6S2 |
|---|---|
Molecular Weight |
789.0 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[5-[4-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenoxy]pentanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H52N6O6S2/c1-26(28-9-11-30(12-10-28)36-27(2)42-25-55-36)43-38(50)34-22-31(48)23-47(34)39(51)37(41(3,4)5)45-35(49)8-6-7-19-53-32-15-13-29(14-16-32)33-24-54-40(44-33)46-17-20-52-21-18-46/h9-16,24-26,31,34,37,48H,6-8,17-23H2,1-5H3,(H,43,50)(H,45,49)/t26-,31+,34-,37+/m0/s1 |
InChI Key |
GGBZAQUSRYNTSQ-ASCDMGAVSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=CC=C(C=C4)C5=CSC(=N5)N6CCOCC6)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=CC=C(C=C4)C5=CSC(=N5)N6CCOCC6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10832027.png)
![(9-Acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832032.png)
![(2R,3R,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10832040.png)
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832051.png)


![5-[[9-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10832063.png)

![(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B10832076.png)
![2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B10832090.png)
![N-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]piperidin-1-yl]-2-methoxyphenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B10832104.png)
![(19E,21E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10832111.png)
![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832119.png)
